Boc-5(S)-tert-butyl-L-proline

Description

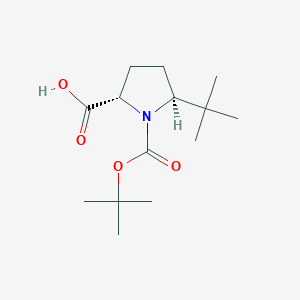

Structure

3D Structure

Properties

IUPAC Name |

(2S,5S)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLVEFJKWRNHB-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443504 | |

| Record name | Boc-5(S)-tert-butyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185142-24-9 | |

| Record name | Boc-5(S)-tert-butyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc 5 S Tert Butyl L Proline and Its Stereoisomers

Strategies for Enantioselective Synthesis

Enantioselective synthesis is crucial for producing specific stereoisomers of 5-tert-butylproline, which are valuable for applications such as peptide synthesis. Key strategies include building from chiral precursors like L-glutamic acid and employing highly stereoselective reactions.

Asymmetric Construction from L-Glutamic Acid Derivatives

A robust method for synthesizing enantiopure 5-tert-butylprolines starts from inexpensive L- and D-glutamic acid. acs.org This approach provides access to all four possible stereoisomers. The synthesis begins with the double deprotonation of a protected γ-methyl N-(PhF)glutamate, followed by C-acylation with pivaloyl chloride to introduce the tert-butyl group. acs.org This creates a β-keto ester intermediate. Subsequent hydrolysis of the γ-ester and decarboxylation yields a δ-oxo-α-aminoheptanoic acid derivative, which is the key precursor for the proline ring. acs.org This method establishes the chirality at the α-carbon from the outset, derived from the starting glutamic acid.

Metal Carbenoid Intramolecular NH Insertion Approaches

A highly stereoselective method for preparing cis-5-tert-butylproline involves the intramolecular insertion of a metal carbenoid into an N-H bond. acs.orgnih.gov This reaction utilizes sulfinimine-derived δ-amino α-diazoesters as precursors. The key step is a rhodium-mediated cyclization that is highly stereoselective, affording cis-5-substituted 3-oxo prolines exclusively. acs.org The reaction is believed to proceed through a concerted or nearly concerted mechanism. acs.orgnih.gov This approach offers excellent control over the cis stereochemistry at the C5 position. The resulting 3-oxo prolines can then be further processed to yield the final cis-5-tert-butylproline product. acs.org

Table 1: Key Features of Enantioselective Syntheses

| Method | Starting Material | Key Reaction | Stereocontrol |

|---|---|---|---|

| From L-Glutamic Acid | L- or D-Glutamic Acid | Acylation / Reductive Amination | Chiral Pool |

Catalytic Hydrogenation Pathways for Stereoisomer Formation

Catalytic hydrogenation is a critical step in the synthesis pathway starting from glutamic acid derivatives, particularly for forming the proline ring with specific stereochemistry. acs.org After the formation of the linear δ-oxo-α-[N-(PhF)amino]heptanoate precursor, a diastereoselective reductive amination is performed. This is accomplished through catalytic hydrogenation in the presence of di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.org This reaction simultaneously closes the pyrrolidine (B122466) ring and installs the Boc protecting group. The stereochemical outcome of this hydrogenation step is crucial for establishing the final cis or trans relationship between the substituents at the C2 and C5 positions. For instance, this method has been successfully used to synthesize the (2S,5R)- and (2R,5S)-cis-diastereomers with greater than 99% enantiomeric purity. acs.org

Diastereoselective Synthesis

Diastereoselective methods are employed to control the relative stereochemistry of the two chiral centers in 5-tert-butylproline, leading to either the cis or trans isomers.

Addition of Organocopper Reagents to Δ5-Dehydroproline Derivatives

The diastereoselective synthesis of (2S,5S)-Boc-5-tert-butylproline ethyl ester can be achieved through the addition of a tert-butylcuprate reagent to (2S)-N-Boc-Δ5-dehydroproline ethyl ester. researchgate.net This conjugate addition reaction introduces the tert-butyl group at the 5-position of the proline ring. The stereochemical outcome is directed by the existing chiral center at the C2 position, leading to the formation of the trans diastereomer. acs.org A similar strategy using a low-valent tert-butyl cuprate (B13416276) has also been used to efficiently prepare cis-5-tert-butyl-L-proline from an aminal derived from proline. nih.gov

Stereocontrol in Cyclization and Amidation Reactions

Stereocontrol during the cyclization and amidation steps is fundamental to the synthesis of 5-tert-butylproline isomers. In the pathway originating from glutamic acid, the diastereoselective reductive amination via catalytic hydrogenation is the key cyclization step that forms the proline ring. acs.org The choice of reducing agent and reaction conditions can influence the diastereoselectivity. For example, the reduction of 5-tert-butyl-Δ5-dehydroproline with tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) showed good diastereoselectivity in favor of the trans-diastereomer. acs.org However, the stability of the dehydroproline intermediate is a critical factor, as it can be prone to racemization under acidic conditions. acs.org The bulky tert-butyl group itself can also exert a significant influence on the local geometry of subsequent amidation reactions, affecting the cis-trans isomer population of the prolyl amide bond in peptides. nih.gov

Table 2: Comparison of Diastereoselective Methods

| Method | Key Intermediate | Reagent | Primary Isomer Formed |

|---|---|---|---|

| Organocopper Addition | Δ5-Dehydroproline ester | tert-butylcuprate | trans |

| Reductive Amination | δ-oxo-α-aminoheptanoate | H₂/Catalyst | cis |

Advanced Synthetic Routes and Protective Group Chemistry

The synthesis of stereochemically defined proline analogues, such as Boc-5(S)-tert-butyl-L-proline, is a field of significant interest due to their role in creating conformational constraints in peptides and their application as building blocks for pharmacologically active compounds. Advanced synthetic methodologies are continuously being developed to afford these complex structures with high efficiency and stereocontrol. These methods include sophisticated one-pot multistep reactions, novel rearrangement strategies, and the strategic application of protecting groups.

One-Pot Multistep Synthesis Strategies

One-pot multistep synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation and purification of intermediates. A notable example in the synthesis of substituted proline scaffolds is the catalytic and enantioselective preparation of the (S)-4-methyleneproline framework. This method utilizes a one-pot double allylic alkylation of a glycine (B1666218) imine analogue. nih.gov

The key transformation involves the reaction of a benzophenone (B1666685) imine of a glycine alkyl ester with an allylic dibromide in the presence of a chiral phase-transfer catalyst derived from chinchonidine. nih.gov This initial alkylation is followed by an in-situ intramolecular cyclization, which forms the pyrrolidine ring. This sequence, performed without isolating the intermediate, directly yields the 4-methyleneproline (B1208900) scaffold. The resulting amine is then protected with a tert-butoxycarbonyl (Boc) group to yield the N-Boc protected 4-substituted proline derivative. nih.gov

This strategy is significant as it allows for the construction of the core proline ring with a specific substitution pattern in a single, continuous process. The enantioselectivity of the reaction is controlled by the chiral catalyst, ensuring the desired stereochemical outcome. nih.gov While this example focuses on a 4-substituted proline, the principles of one-pot, catalytically controlled cyclization reactions are applicable to the broader challenge of synthesizing diverse proline analogues.

| Reaction Stage | Description | Key Reagents/Conditions | Outcome |

| Initial Alkylation | A glycine imine analogue is alkylated with an allylic dibromide under phase-transfer catalysis. | Glycine benzophenone imine, allylic dibromide, chinchonidine-derived catalyst, KOH, Toluene/CH2Cl2, -20 °C. | Formation of a mono-alkylated intermediate. |

| Intramolecular Cyclization | The intermediate undergoes spontaneous cyclization to form the pyrrolidine ring. | Chloroform, room temperature. | Formation of the (S)-4-methyleneproline scaffold. |

| Boc Protection | The secondary amine of the proline ring is protected. | Di-tert-butyl dicarbonate (Boc2O), Et3N, DMAP. | N-Boc-(S)-4-methyleneproline derivative. |

Interrupted Curtius Rearrangements of Quaternary Proline Analogues

A novel and unexpected reaction pathway has been discovered for N-Boc-protected quaternary proline derivatives when subjected to thermal Curtius rearrangement conditions. nih.govacs.org Instead of the anticipated formation of a carbamate (B1207046) via an isocyanate intermediate, these substrates undergo an "interrupted" rearrangement, leading to ring-opened ketones or unsaturated pyrrolidines. nih.govthieme-connect.com This transformation provides a unique route to acyclic and alternative heterocyclic structures from readily available proline starting materials.

The process begins with the conversion of the carboxylic acid of an N-Boc-2-substituted-proline to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA). nih.gov Upon heating, the acyl azide is expected to rearrange to an isocyanate. However, for quaternary prolines (i.e., those with a substituent at the C2 position), the steric hindrance around the newly formed isocyanate group prevents the typical nucleophilic attack that would lead to a carbamate. acs.org

Instead, a unimolecular fragmentation occurs, leading to the formation of a highly electrophilic N-acyliminium ion intermediate. acs.orgalmacgroup.com The fate of this intermediate, and thus the final product of the reaction, is determined by the nature of the substituent at the C2 position. nih.govvapourtec.com

Alkyl Substituents: When the C2 substituent is a small alkyl group, the N-acyliminium species is attacked by adventitious water present in the reaction mixture. This leads to the opening of the pyrrolidine ring and the formation of a γ-amino ketone. nih.govacs.org

Benzylic Substituents: If the C2 substituent is benzylic, the N-acyliminium intermediate can undergo tautomerization. This process results in the formation of a more stable, conjugated unsaturated pyrrolidine. thieme-connect.comalmacgroup.com

This reaction has been successfully implemented using continuous flow processing, which allows for safer handling of the potentially hazardous azide intermediates and enables the synthesis to be scaled up to the gram scale. nih.govthieme-connect.com

| C2 Substituent | Proposed Intermediate | Reaction Pathway | Final Product Type | Yield (%) |

| Methyl | N-Acyliminium Ion | Ring-opening by water | γ-Amino Ketone | 88% |

| Allyl | N-Acyliminium Ion | Ring-opening by water | γ-Amino Ketone | 79% |

| Benzyl | N-Acyliminium Ion | Tautomerization | Unsaturated Pyrrolidine | 88% |

| 4-Fluorobenzyl | N-Acyliminium Ion | Tautomerization | Unsaturated Pyrrolidine | 81% |

| 4-(Trifluoromethyl)benzyl | N-Acyliminium Ion | Tautomerization | Unsaturated Pyrrolidine | 85% |

Data compiled from Baumann et al. (2021). nih.govacs.orgthieme-connect.com

Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Proline Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and is frequently employed in the synthesis of proline and its derivatives, including this compound. acs.orgbiointerfaceresearch.com Its widespread use stems from its ability to reliably protect the secondary amine of the proline ring while being stable to a wide range of reaction conditions, yet readily removable under specific acidic conditions. quora.com

The introduction of the Boc group is typically achieved by reacting proline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. google.com A variety of bases and solvent systems can be used, such as triethylamine (B128534) in dichloromethane (B109758) or sodium hydroxide (B78521) in an aqueous solution. google.comorgsyn.org This reaction is generally high-yielding and clean, providing the N-Boc-L-proline product that can be carried forward in subsequent synthetic steps. orgsyn.org

In the context of synthesizing substituted prolines, the Boc group serves several crucial functions:

Activation and Coupling: By protecting the nitrogen, it allows for the activation of the carboxylic acid group for peptide bond formation or other modifications without self-polymerization.

Increased Solubility: The lipophilic nature of the tert-butyl group often enhances the solubility of the amino acid derivative in organic solvents commonly used in synthesis. peptide.com

Directing Group and Stereocontrol: The bulky Boc group can influence the stereochemical outcome of reactions at adjacent positions on the proline ring.

Stability: The Boc group is robust and withstands many synthetic transformations, including hydrogenation and organometallic reactions, making it compatible with a diverse array of synthetic routes. acs.org For instance, the synthesis of (2S,5R)-N-(BOC)-5-tert-butylproline is accomplished via catalytic hydrogenation of a precursor in the presence of di-tert-butyl dicarbonate, followed by ester hydrolysis. acs.org

The removal of the Boc group (deprotection) is typically accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in various solvents. quora.comorgsyn.org The cleavage reaction proceeds via a mechanism that generates gaseous isobutylene (B52900) and carbon dioxide, which drives the reaction to completion and simplifies purification. quora.com This orthogonal deprotection strategy is fundamental to solid-phase peptide synthesis (SPPS), where the Boc group's acid lability contrasts with the stability of other protecting groups used for amino acid side chains. nih.gov

Applications of Boc 5 S Tert Butyl L Proline and Its Derivatives in Asymmetric Catalysis

Organocatalytic Performance in Stereoselective Bond Formations

Proline and its derivatives catalyze carbon-carbon bond-forming reactions primarily through enamine or iminium ion intermediates. The N-Boc protecting group on Boc-5(S)-tert-butyl-L-proline would typically be removed in situ or prior to its use as a catalyst to free the secondary amine necessary for the catalytic cycle. The resulting 5-(S)-tert-butyl-L-proline then acts as the active organocatalyst.

The proline-catalyzed asymmetric aldol (B89426) reaction is a fundamental C-C bond-forming reaction, enabling the direct synthesis of chiral β-hydroxy carbonyl compounds. The reaction proceeds via an enamine intermediate formed between the ketone donor and the proline catalyst. This enamine then attacks the aldehyde acceptor, with the stereochemical outcome dictated by a highly organized, hydrogen-bonded transition state.

The introduction of a bulky tert-butyl group at the C-5 position of the proline ring is expected to enhance facial selectivity in the transition state. This steric hindrance can more effectively shield one face of the enamine, leading to a more pronounced preference for the incoming electrophile (aldehyde) to attack from the less hindered face. This generally translates to higher enantioselectivity in the aldol product. Research on various proline derivatives has shown that substitution at the 5-position can significantly influence stereochemical control.

Table 1: Representative Data for Proline Derivative-Catalyzed Asymmetric Aldol Reactions This table presents typical results for aldol reactions catalyzed by substituted proline derivatives to illustrate their general performance.

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde (B150856) | Acetone | 20 | DMSO | 24 | 95 | - | >99 (R) |

| 2 | Isovaleraldehyde | Cyclohexanone (B45756) | 10 | CH2Cl2 | 48 | 88 | 95:5 | 98 (S, anti) |

The asymmetric Michael addition, another key C-C bond-forming reaction, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline derivatives are effective catalysts for the addition of ketones or aldehydes to nitroalkenes. Similar to the aldol reaction, the mechanism involves the formation of a chiral enamine intermediate from the ketone and the catalyst.

In this context, the 5-tert-butyl substituent on the proline scaffold serves to create a more defined and sterically hindered chiral environment. This enhanced steric bulk can lead to improved diastereo- and enantioselectivity by directing the approach of the Michael acceptor (e.g., a nitroolefin) to the enamine intermediate. The development of various L-proline-based catalysts has demonstrated that tuning the steric and electronic properties of the catalyst is crucial for achieving high stereoselectivity in Michael additions.

Table 2: Representative Data for Proline Derivative-Catalyzed Asymmetric Michael Additions This table presents typical results for Michael additions catalyzed by substituted proline derivatives to illustrate their general performance.

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 24 | 99 | 90:10 | 97 (syn) |

| 2 | Propanal | β-Nitrostyrene | 20 | CH2Cl2 | 12 | 85 | 94:6 | >99 (syn) |

The asymmetric Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. Proline-catalyzed direct Mannich reactions typically involve an aldehyde, an amine, and a ketone. The catalyst facilitates the formation of a chiral enamine from the ketone, which then attacks an in situ-formed imine.

The stereochemical outcome of the Mannich reaction is highly dependent on the geometry of the transition state. Catalysts like 5-(S)-tert-butyl-L-proline are designed to exert significant steric control. The bulky tert-butyl group can influence the orientation of the reacting partners in the transition state, favoring the formation of one diastereomer over the other with high enantiopurity. Specifically designed proline derivatives have been shown to provide excellent anti-selectivity in Mannich reactions, complementing the syn-selectivity typically observed with unmodified proline.

Table 3: Representative Data for Proline Derivative-Catalyzed Asymmetric Mannich Reactions This table presents typical results for Mannich reactions catalyzed by substituted proline derivatives to illustrate their general performance.

| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Propanal | p-Anisidine | Acetone | 20 | 91 | 95:5 (syn) | 99 |

| 2 | Isobutyraldehyde | p-Anisidine | Cyclohexanone | 5 | 98 | >95:5 (anti) | >99 |

Beyond these three cornerstone reactions, proline-based catalysts are effective in a range of other stereoselective C-C bond formations. A notable example is the intramolecular aldol reaction, which forms the basis of the Hajos-Parrish-Eder-Sauer-Wiechert reaction for the synthesis of key steroid intermediates. This reaction demonstrates the power of proline to catalyze complex cyclizations with high enantioselectivity. The principles of steric control afforded by a 5-tert-butyl substituent would be equally applicable in such intramolecular scenarios, potentially leading to even higher stereocontrol in the formation of cyclic products.

Influence of the 5-tert-Butyl Substituent on Catalytic Efficiency and Enantioselectivity

The introduction of a tert-butyl group at the C-5 position of the proline ring has a profound impact on the catalyst's behavior. This modification is a classic example of rational catalyst design, where steric bulk is used to amplify the stereodirecting ability of the chiral scaffold.

The primary influence of the 5-tert-butyl group is steric. In the enamine-based transition state, the bulky tert-butyl group projects from the pyrrolidine (B122466) ring, creating a significantly more biased steric environment than an unsubstituted proline. This forces the incoming electrophile to approach from the less hindered face, thereby enhancing enantioselectivity. This effect is crucial for achieving high levels of stereocontrol, especially with challenging substrates.

Furthermore, the lipophilicity of the tert-butyl group can alter the catalyst's solubility profile, potentially allowing for effective catalysis in less polar organic solvents where unmodified proline has poor solubility. This broadens the operational window for these catalytic reactions. However, the increased steric hindrance can sometimes lead to a decrease in reaction rate compared to less hindered catalysts. Therefore, a balance must be struck between reactivity and selectivity, often optimized by adjusting reaction conditions such as temperature and catalyst loading.

Design and Evaluation of Chiral Organocatalysts from Proline Scaffolds

The proline ring serves as a privileged scaffold for the design of new chiral organocatalysts. Its rigid, cyclic structure pre-organizes the catalytic groups (the secondary amine and the carboxylic acid) into a well-defined chiral environment. The design of novel proline-based catalysts often involves systematic modification of the pyrrolidine ring to enhance performance.

Strategies for modifying the proline scaffold include:

Substitution on the Ring: Introducing substituents at the 3, 4, or 5 positions of the ring, as with 5-tert-butyl-proline, is a common strategy to tune steric and electronic properties.

Modification of the Carboxylic Acid: Converting the acid to an amide, tetrazole, or other acidic isostere can improve solubility and catalytic activity.

Attachment to Polymers or Surfaces: Immobilizing proline derivatives on solid supports facilitates catalyst recovery and recycling, contributing to more sustainable chemical processes.

The evaluation of these new catalysts involves screening them in a series of benchmark asymmetric reactions, such as the aldol, Michael, and Mannich reactions. Key performance indicators are the chemical yield, diastereoselectivity (dr), and enantioselectivity (ee). By comparing the performance of a modified catalyst like 5-(S)-tert-butyl-L-proline to the parent (S)-proline, researchers can quantify the impact of the structural modification and gain insights for the design of next-generation organocatalysts.

Prolinamide-Based Organocatalysts

Prolinamide-based organocatalysts, derived from this compound, have emerged as powerful tools in asymmetric synthesis, often providing superior results compared to proline alone in reactions such as aldol, Mannich, and Michael additions. organic-chemistry.orgresearchgate.net The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties by modifying the substituent on the amide nitrogen, which can significantly influence their catalytic activity and stereoselectivity. mdpi.com

The introduction of an amide group to the proline scaffold can enhance catalytic efficiency. For instance, researchers have developed various N-aryl-L-prolinamides that show high catalytic activity in direct asymmetric aldol reactions. mdpi.com The electronic nature of the aryl substituent has been found to be a crucial factor, with electron-withdrawing groups generally leading to higher enantioselectivity. mdpi.com This is attributed to the increased acidity of the N-H proton, making it a more effective hydrogen bond donor in the transition state. mdpi.com

In a comparative study, prolinamide derivatives were tested in the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone. The results highlighted the influence of the amide substituent on the catalyst's performance.

Table 1: Performance of Prolinamide Catalysts in the Asymmetric Aldol Reaction Data extracted from studies on various N-substituted prolinamides in the aldol reaction of 4-nitrobenzaldehyde and acetone.

| Catalyst Moiety | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Yield (%) |

| N-Aryl Prolinamide | Not specified | Up to 96 | Up to 99 |

| Prolinethioamide | Not specified | Up to 99 | Up to 99 |

Furthermore, prolinamide-based catalysts have been successfully immobilized on polymeric supports, facilitating their recovery and reuse without a significant loss of activity or selectivity. This approach enhances the practicality and sustainability of these organocatalytic systems for various asymmetric transformations. researchgate.net

Macrocyclic and Calixarene-Based Chiral Systems

The incorporation of this compound derivatives into macrocyclic and calixarene (B151959) scaffolds has led to the development of sophisticated chiral systems for asymmetric catalysis. These supramolecular structures can create a well-defined chiral microenvironment around the catalytic site, enhancing stereocontrol. researchgate.net

Calixarenes, with their unique three-dimensional, vase-like structures, serve as versatile platforms for the attachment of multiple proline units. nanobioletters.com This multivalency can lead to cooperative effects, resulting in enhanced catalytic activity and enantioselectivity. nanobioletters.com For example, calix researchgate.netarenes functionalized with L-proline at the upper rim have been employed as organocatalysts for direct asymmetric aldol reactions in both organic media and water. researchgate.net These catalysts have shown good yields and stereoselectivities in the reaction between cyclohexanone and various aromatic aldehydes. researchgate.net

The design of these catalysts allows for the creation of a confined chiral space that mimics the active sites of enzymes. This pre-organization of the catalytic moieties can lead to more ordered transition states and, consequently, higher levels of asymmetric induction.

Table 2: Calix researchgate.netarene-Proline Catalyzed Asymmetric Aldol Reaction Representative data for the reaction of cyclohexanone with p-nitrobenzaldehyde.

| Catalyst System | Solvent | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Yield (%) |

| Upper rim-functionalized calix researchgate.netarene-L-proline | Water | 95/5 | 94 | 85 |

| Upper rim-functionalized calix researchgate.netarene-L-proline | Toluene | 90/10 | 88 | 78 |

The results demonstrate the potential of these macrocyclic systems to act as efficient and selective catalysts, with the aqueous medium often providing superior results in terms of both diastereo- and enantioselectivity.

Phase-Transfer Catalysis with Proline Derivatives

Derivatives of this compound have been effectively utilized in the realm of phase-transfer catalysis (PTC). This methodology is particularly valuable for its operational simplicity and mild reaction conditions, making it suitable for industrial applications. acs.org In this context, proline derivatives are often incorporated into chiral quaternary ammonium (B1175870) salts, which act as the phase-transfer catalysts.

A key application of this approach is the asymmetric synthesis of novel proline analogues. For instance, the enantioselective alkylation of glycine (B1666218) Schiff bases under phase-transfer conditions, catalyzed by cinchona alkaloid-derived catalysts, provides a direct route to various substituted prolines. acs.orgnih.gov This method allows for the synthesis of both enantiomeric series of the target molecules with high enantiomeric excess by selecting the appropriate pseudoenantiomeric catalyst. acs.org

The synthesis of 4-substituted prolines is a notable example, where a protected glycine Schiff base undergoes a Michael addition to an α,β-unsaturated aldehyde in the presence of a cinchonidine-derived phase-transfer catalyst. acs.org This key step proceeds with high yield and enantioselectivity, leading to the formation of the desired proline scaffold after subsequent cyclization and deprotection steps. acs.org

Table 3: Asymmetric Phase-Transfer Catalyzed Synthesis of a 4-Methyleneproline (B1208900) Derivative Data for the double allylic alkylation of a glycine imine analogue.

| Catalyst | Solvent | Enantiomeric Excess (ee, %) | Yield (%) |

| Cinchonidine-derived catalyst | Toluene/Water | 95 | 85 |

This strategy has been successfully applied to the synthesis of key intermediates for pharmaceutically active compounds, demonstrating the synthetic utility of phase-transfer catalysis employing chiral proline-derived systems. nih.gov

Chiral Diamines Derived from Proline for Enantioselective Reductions

Chiral diamines derived from amino acids, including proline, are a significant class of ligands and organocatalysts for a range of asymmetric transformations, most notably enantioselective reductions. mdpi.com The synthesis of these diamines often starts from readily available proline, which provides the chiral backbone.

These proline-derived chiral diamines have been employed as catalysts in the asymmetric reduction of prochiral ketones and ketimines using silicon hydrides. researchgate.net The diamine acts as a chiral Lewis base, activating the silane (B1218182) and facilitating the stereoselective transfer of a hydride to the substrate. The structure of the diamine, particularly the substituents on the nitrogen atoms, plays a crucial role in determining the efficiency and enantioselectivity of the reduction.

For example, a general organocatalytic strategy has been developed for the asymmetric synthesis of both syn- and anti-1,3-diamines. acs.orgnih.gov This method utilizes a proline-catalyzed sequential α-amination and Horner-Wadsworth-Emmons olefination of aldehydes as the key step. acs.orgnih.gov Subsequent reduction of the intermediate leads to the desired chiral diamines with good stereocontrol.

Table 4: Proline-Derived Catalyst in Asymmetric Reductive Amination Representative data for the reduction of a benchmark ketimine.

| Catalyst Type | Hydride Source | Enantiomeric Excess (ee, %) | Yield (%) |

| Proline-derived formamide | Trichlorosilane | Up to 98 | Good to excellent |

The development of these chiral diamines has provided efficient methodologies for the asymmetric preparation of valuable chiral amines and alcohols, which are important building blocks in medicinal chemistry and materials science. researchgate.net

Boc 5 S Tert Butyl L Proline As a Chiral Building Block in Advanced Organic Synthesis

Construction of Conformationally Restricted Analogues

The synthesis of proline analogues with restricted conformations is of great interest in medicinal chemistry as it can lead to compounds with enhanced biological activity and selectivity. nih.gov The incorporation of rigid structural motifs, such as spirocycles and cyclopropane rings, into the proline scaffold is a common strategy to achieve this conformational restriction.

Spirocyclic proline derivatives are a class of conformationally constrained amino acids that have found applications in the development of therapeutic agents. A notable example is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate in the synthesis of the antiviral drug Ledipasvir. nih.gov The synthesis of such spirocyclic structures, however, is often achieved from enantiopure natural amino acid derivatives like pyroglutamic acid or 4-hydroxyproline, rather than directly from Boc-5(S)-tert-butyl-L-proline. nih.gov

One established method for creating spirocyclic proline scaffolds involves a catalytic and enantioselective preparation of (S)-4-methyleneproline derivatives. These intermediates are then converted to the desired N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. nih.gov While the direct use of this compound as a precursor for spirocyclic derivatives is not extensively documented, the principles of proline chemistry suggest its potential in specialized synthetic routes where the tert-butyl group could direct stereochemical outcomes.

The introduction of a cyclopropane ring into the proline framework is another effective strategy for increasing its rigidity. rsc.org The synthesis of Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a spirocyclopropyl proline derivative, has been reported in six steps starting from (2S,4R)-4-hydroxyproline, with a modified Simmons-Smith reaction as the key step for forming the cyclopropane ring. researchgate.net

Direct cyclopropanation of proline derivatives can be challenging. For instance, the classical Simmons-Smith reaction on certain unsaturated proline precursors has been reported to result in complex mixtures. researchgate.net Alternative methods, such as the addition of dibromocarbene followed by debromination, have been explored to achieve better outcomes. nih.gov The application of this compound in the synthesis of cyclopropane-modified analogues is an area that warrants further investigation, as the steric and electronic properties of the tert-butyl group could influence the feasibility and stereoselectivity of cyclopropanation reactions.

Role in Biomimetic and Medicinal Chemistry Research

The unique conformational properties of this compound make it a valuable tool in biomimetic and medicinal chemistry for designing molecules that can probe biological systems with high specificity.

The incorporation of 5-tert-butylproline into peptides has a profound impact on their conformational preferences, particularly the cis/trans isomerism of the prolyl amide bond. nih.govresearchgate.net The bulky tert-butyl group at the 5-position creates steric interactions that can significantly favor the cis conformation of the preceding amide bond, a feature that is relatively rare for most other amino acid sequences. researchgate.net

In a study examining the influence of (2S,5R)-5-tert-butylproline on the helical geometry of polyproline, it was found that the tert-butyl substituent converted the predominantly trans-isomer in N-(acetyl)prolyl-prolinamide to a 63% cis isomer population in N-(acetyl)prolyl-5-tert-butylprolinamide as measured by 1H-NMR spectroscopy. researchgate.net Similarly, a polyproline hexamer with a C-terminal 5-tert-butylproline residue exhibited a 61% cis isomer population for that specific amide bond in water. researchgate.net This ability to enforce a cis amide bond makes this compound a valuable tool for studying the biological significance of this conformation in peptides and proteins.

| Peptide Fragment | Predominant Isomer (Unsubstituted Proline) | Cis-Isomer Population with 5-tert-butylproline |

| N-(acetyl)prolyl-prolinamide | trans | 63% |

| Ac-Pro(5)-t-BuPro-NH(2) | trans (for other prolines) | 61% (for the t-BuPro amide bond) |

Data sourced from Beausoleil & Lubell (2000). researchgate.net

Proline and its analogues are frequently incorporated into the structures of enzyme inhibitors due to their ability to induce specific turns and rigidify the peptide backbone, which can lead to enhanced binding affinity and selectivity. nih.gov For instance, the spirocyclic proline derivative found in Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). nih.gov

While the direct application of this compound in the synthesis of specific enzyme inhibitors is not widely detailed in the available literature, its ability to induce a cis-amide bond conformation suggests its potential in designing peptidomimetics that target enzymes where this specific geometry is crucial for recognition and binding. The steric bulk of the tert-butyl group could also be exploited to probe the steric tolerance of enzyme active sites.

Pyochelin is a siderophore produced by Pseudomonas aeruginosa that is involved in iron acquisition. Current time information in Ottawa, CA. The synthesis of pyochelin analogues is an active area of research aimed at understanding its biological function and developing novel antimicrobial agents. In this context, Boc-protected amino acids serve as important starting materials.

One study reported the synthesis and biological activities of four pyochelin analogues, including 5-NHBoc-pyochelin. Current time information in Ottawa, CA. These synthetic analogues were shown to complex with iron(III) and facilitate its transport into P. aeruginosa at varying rates. Current time information in Ottawa, CA. The synthesis of these analogues allows for the systematic investigation of the structure-activity relationships of pyochelin and its interaction with bacterial iron uptake systems.

| Pyochelin Analogue | Starting Material/Key Moiety | Reported Activity |

| 5-NHBoc-pyochelin | Boc-protected amino acid | Complexes with iron(III) and is transported into P. aeruginosa. |

| 3"N-Boc-pyochelin | Boc-protected amino acid | Complexes with iron(III) and is transported into P. aeruginosa. |

| 3"-nor-NH-pyochelin | Modified amino acid | Complexes with iron(III) and is transported into P. aeruginosa. |

| neopyochelin II | Enantiomer of natural pyochelin | Complexes with iron(III) and is transported into P. aeruginosa. |

Information based on the study of novel pyochelin analogues. Current time information in Ottawa, CA.

Integration into Macrocyclic and Bioactive Scaffolds

The rigidifying effect of the 5-tert-butyl substituent makes this compound an attractive component for the synthesis of macrocyclic peptides and other constrained bioactive molecules. The incorporation of this modified proline derivative can pre-organize the peptide backbone, facilitating cyclization and stabilizing specific secondary structures, which are often crucial for biological activity.

One notable application of a related Boc-protected proline derivative is in the synthesis of a key fragment of Ledipasvir, a potent antiviral drug used for the treatment of Hepatitis C virus (HCV) infection. Ledipasvir is a complex bioactive molecule that contains a substituted proline scaffold. The synthesis of a key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, highlights the importance of Boc-protected proline analogs in constructing intricate, biologically active frameworks. While not identical to this compound, this synthesis showcases the utility of similar building blocks in medicinal chemistry.

Furthermore, the synthesis of cis-5-tert-butyl-L-proline and its incorporation into an octapeptide has been reported to favor a cis peptide bond conformation, a critical aspect for the biological activity of many peptides. This demonstrates the profound impact of the tert-butyl group on the local geometry of the peptide chain.

The strategic integration of this compound into various scaffolds is summarized in the table below:

| Bioactive Scaffold/Macrocycle | Role of this compound Derivative | Therapeutic Area/Application |

| Ledipasvir Intermediate | Precursor to a spirocyclic proline analog, contributing to the overall conformation of the final drug molecule. | Antiviral (Hepatitis C) |

| Bioactive Octapeptide | Induces a predominant cis peptide bond conformation, acting as a proline mimetic. | Conformational studies of bioactive peptides |

Applications in Protein-Ligand Interaction Studies

The study of interactions between small molecules and their protein targets is fundamental to drug discovery and chemical biology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the details of these interactions at an atomic level. The Boc group, and specifically the tert-butyl moiety within it, offers a unique handle for such investigations.

The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the 1H NMR spectrum, which is often in a region with minimal overlap from protein signals. This characteristic signal can be exploited in various NMR experiments to probe the binding of a ligand to its protein target. Changes in the chemical shift, line width, and intensity of the tert-butyl signal upon addition of the protein can provide valuable information about the binding event, including the dissociation constant (Kd).

While specific studies detailing the use of this compound in protein-ligand interaction studies are not extensively documented in the available literature, the principles of using Boc-protected amino acids for this purpose are well-established. For instance, ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY), can effectively utilize the prominent signal of the Boc group to identify binding ligands from a mixture and map their binding epitopes.

The utility of the Boc group in NMR-based screening and interaction studies is highlighted in the following table:

| NMR Technique | Information Gained from Boc-group Signal | Application in Drug Discovery |

| 1D 1H NMR Titration | Changes in chemical shift and line broadening upon protein addition, allowing for the determination of binding affinity (Kd). | Fragment-based screening, lead optimization. |

| Saturation Transfer Difference (STD) NMR | Identification of protons on the ligand that are in close proximity to the protein surface, providing epitope mapping. | Characterization of ligand binding mode. |

| Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) | Distinguishes between binding and non-binding molecules by observing the transfer of magnetization from bulk water. | High-throughput screening of compound libraries. |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving Boc-5(S)-tert-butyl-L-proline has been a key area of research, focusing on understanding how the sterically demanding tert-butyl group at the C5 position influences reactivity and stereoselectivity.

The N-Boc protecting group and the proline scaffold are frequently employed in intramolecular reactions to construct complex cyclic systems. Mechanistic studies have provided insight into these transformations.

Intramolecular Cyclizations:

The synthesis of substituted prolines, including those with a tert-butyl group, can be achieved through intramolecular cyclization reactions. One notable example is the asymmetric synthesis of cis-5-tert-butylproline, which involves the intramolecular NH-insertion of a metal carbenoid derived from an N-Boc δ-amino α-diazo β-keto ester. In a key step, the treatment of an N-Boc protected diazo compound with a rhodium catalyst, such as Rh₂(OAc)₄, leads to the formation of 5-tert-butyl-3-oxo-proline as a single isomer. acs.org Subsequent reduction and deprotection steps yield the final cis-5-tert-butylproline. acs.org The mechanism of the key C-H insertion step is believed to proceed through the formation of a rhodium carbene intermediate, which then undergoes an intramolecular insertion into the N-H bond of the protected amino group.

Another strategy for forming quaternary proline derivatives involves the intramolecular cyclization of N-Boc-N-ω-bromoalkyl-α-amino acid derivatives. While not specific to the 5-tert-butyl substitution, these studies highlight the general mechanism where treatment with a strong base generates a transient enolate that undergoes intramolecular cyclization.

Rearrangement Reactions:

The Curtius rearrangement of N-Boc-protected quaternary proline derivatives has been investigated, revealing that the reaction can be "interrupted" to yield ring-opened ketone and unsaturated pyrrolidine (B122466) products instead of the expected carbamate (B1207046). The outcome is governed by the stability of a postulated N-acyliminium species formed after the initial rearrangement and loss of nitrogen gas. While this study did not specifically use a 5-tert-butyl substituted proline, it provides a mechanistic framework for potential rearrangements involving such derivatives.

A summary of representative intramolecular reactions is presented in the table below.

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

| N-Boc δ-amino α-diazo β-keto ester with 5-tert-butyl group | Rh₂(OAc)₄ | Boc-5-tert-butyl-3-oxo-proline | Intramolecular NH Insertion |

| N-Boc-N-ω-bromoalkyl-α-amino acid derivatives | Strong Base | α-Quaternary proline derivatives | Intramolecular Cyclization |

| N-Boc-protected quaternary proline derivatives | Thermal | Ring-opened ketones/pyrrolidines | Interrupted Curtius Rearrangement |

This compound and its derivatives are utilized as organocatalysts, where the bulky tert-butyl group plays a crucial role in controlling the stereochemical outcome of the reaction. The general mechanism for proline-catalyzed reactions, such as the aldol (B89426) or Michael addition, involves the formation of a chiral enamine intermediate between the catalyst and a carbonyl donor. This enamine then reacts with an electrophilic acceptor, and subsequent hydrolysis releases the product and regenerates the catalyst.

The stereoselectivity of these reactions is determined by the facial selectivity of the enamine attack on the electrophile. The tert-butyl group at the C5 position of the proline ring exerts significant steric hindrance, effectively shielding one face of the enamine intermediate. This steric directing effect forces the incoming electrophile to approach from the less hindered face, thereby dictating the absolute stereochemistry of the newly formed stereocenter(s).

In the context of bifunctional organocatalysts derived from Boc-proline, where an additional functional group (e.g., a thiourea (B124793) moiety) is present, this second group can activate the electrophile through hydrogen bonding. ajgreenchem.com The spatial arrangement of the proline ring, influenced by the tert-butyl group, and the activating group creates a well-defined chiral pocket in the transition state, leading to high levels of stereocontrol. ajgreenchem.com The combination of steric hindrance from the tert-butyl group and the electronic activation from the secondary functional group work in concert to achieve high yields and enantioselectivities. ajgreenchem.com

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for gaining deeper insights into the mechanisms and stereoselectivity of reactions involving this compound. These theoretical studies complement experimental findings and aid in the rational design of new catalysts and reactions.

Density Functional Theory (DFT) calculations are widely used to model the transition states of organocatalytic reactions involving proline derivatives. nih.govresearchgate.net For reactions catalyzed by this compound derivatives, DFT can be employed to calculate the energies of the various possible transition states leading to different stereoisomeric products.

By comparing the activation energies of these transition states, the most favorable reaction pathway can be identified, and the enantiomeric excess (ee) of the reaction can be predicted. These calculations have shown that the tert-butyl group significantly influences the relative energies of the transition states due to steric repulsion, thus favoring the formation of one enantiomer over the other. mdpi.com DFT studies can also elucidate the role of solvent molecules and additives in the catalytic cycle, providing a comprehensive understanding of the factors that govern catalytic performance. researchgate.net

The conformational flexibility of the pyrrolidine ring and the Boc protecting group is a critical factor in the catalytic activity of this compound. Conformational analysis, often performed using computational methods, helps to identify the low-energy conformations of the catalyst and its intermediates.

The presence of the bulky tert-butyl group at the C5 position significantly restricts the conformational freedom of the pyrrolidine ring. nih.gov This substituent influences the cis/trans isomerization of the amide bond and the endo/exo puckering of the ring. nih.gov Computational studies have shown that the tert-butyl group at the Cδ-position leads to an almost equal population of cis and trans isomers of the X-Pro amide bond. nih.gov

Potential energy hypersurface mapping can be used to explore the entire conformational space of the catalyst-substrate complex throughout the reaction coordinate. This provides a detailed picture of the energy landscape of the reaction, highlighting the most stable intermediates and the lowest energy transition states, which ultimately determine the reaction outcome.

Molecular modeling techniques are employed to visualize and understand the principles of chiral recognition in reactions catalyzed by this compound. rsc.orgnih.gov Chiral recognition is the process by which the chiral catalyst differentiates between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic substrate.

The table below summarizes the key computational approaches and their applications in studying this compound.

| Computational Approach | Application | Key Insights |

| Density Functional Theory (DFT) | Predicting reaction outcomes and elucidating reaction mechanisms of organocatalytic reactions. nih.govresearchgate.net | - Predicts enantiomeric excess by calculating transition state energies. - Highlights the steric influence of the tert-butyl group. mdpi.com |

| Conformational Analysis | Determining the preferred shapes of the catalyst and its intermediates. nih.gov | - Shows that the tert-butyl group restricts ring flexibility and affects cis/trans isomerism. nih.gov |

| Potential Energy Hypersurface Mapping | Visualizing the energy landscape of the entire reaction pathway. | - Identifies the most stable intermediates and lowest energy transition states. |

| Molecular Modeling of Chiral Recognition | Understanding how the chiral catalyst interacts selectively with substrates. rsc.orgnih.gov | - Illustrates the role of the tert-butyl group in creating a specific chiral pocket. - Explains the origin of enantioselectivity. |

Spectroscopic Analysis of Conformational Preferences

The conformational behavior of this compound is a subject of significant interest due to the profound influence of the bulky tert-butyl group on the pyrrolidine ring and the adjacent amide bond. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the conformational landscape of this modified amino acid.

Analysis of cis/trans Amide Isomerism

The amide bond preceding a proline residue can exist in either a cis or trans conformation. Unlike most other amino acid residues where the trans form is overwhelmingly favored, the energy difference between the cis and trans isomers of a prolyl amide bond is relatively small. peptide.comsigmaaldrich.com The introduction of a bulky substituent at the C5 position of the proline ring, such as a tert-butyl group, exerts a significant steric influence on this equilibrium.

Studies on peptides incorporating (2S,5R)-5-tert-butylproline have demonstrated a marked shift in the cis/trans isomer ratio compared to unsubstituted proline peptides. For instance, research on N-(acetyl)dipeptide N'-methylamides revealed that when (2S,5R)-5-tert-butylproline is at the C-terminus, the preceding peptide bond (Xaa-Pro) preferentially adopts the cis-amide conformation. acs.org This steric push by the tert-butyl group favors the cis arrangement to minimize steric clashes.

Detailed NMR spectroscopic analysis has been employed to quantify the populations of these isomers. In one study, the substitution of proline with (2S,5R)-5-tert-butylproline in a dipeptide model, N-(acetyl)prolyl-5-tert-butylprolinamide, resulted in a significant shift, with the cis isomer accounting for 63% of the population in water, as measured by ¹H-NMR spectroscopy. nih.gov Similarly, when incorporated into more complex peptide structures like oxytocin (B344502) analogues, the (2S,5R)-5-tert-butylproline residue augmented the cis-isomer population of the Cys⁶-Pro⁷ peptide bond to levels between 20% and 35%, as determined by two-dimensional NMR experiments. acs.org

This controlled preference for the cis isomer is a direct consequence of the steric hindrance imposed by the tert-butyl group, making this compound a valuable tool for stabilizing specific peptide conformations.

Table 1: Population of cis/trans Isomers in Peptides Containing 5-tert-Butylproline

| Peptide Context | Isomer | Population (%) | Solvent | Spectroscopic Method | Reference |

|---|---|---|---|---|---|

| N-(acetyl)prolyl-5-tert-butylprolinamide | cis | 63 | Water | ¹H-NMR | nih.gov |

| trans | 37 | ||||

| [5-t-BuPro⁷]oxytocin | cis | 35 | Water | 2D-NMR | acs.org |

| trans | 65 | ||||

| [Mpa¹,5-t-BuPro⁷]oxytocin | cis | 33 | Water | 2D-NMR | acs.org |

| trans | 67 | ||||

| [dPen¹,5-t-BuPro⁷]oxytocin | cis | 20 | Water | 2D-NMR | acs.org |

| trans | 80 |

Investigation of Steric Influence on Molecular Geometry

The presence of the 5-tert-butyl substituent has been shown to destabilize certain secondary structures, such as the polyproline type II helix. nih.gov In hexamers containing multiple (2S,5R)-5-tert-butylproline residues, circular dichroism (CD) spectroscopy indicated a gradual destabilization of the all-trans amide polyproline type II helix, even though a complete conversion to a type I helix was not observed. nih.gov

Conversely, the steric interactions of the 5-tert-butylprolyl residue can be harnessed to induce specific, well-defined geometries. Research has shown that these interactions can compel a dipeptide to adopt a type VIa β-turn conformation. acs.org This was confirmed through a combination of NMR, CD, and X-ray diffraction analysis, which showed the cis-amide conformer adopting a geometry characteristic of the central residues of an ideal type VIa β-turn. acs.org The hydrogen bonding pattern and specific nuclear Overhauser effects (NOEs) observed in NMR studies provided definitive evidence for this ordered conformation in solution. acs.org

Table 2: Conformational Effects of 5-tert-Butylproline Incorporation

| Peptide System | Observed Effect | Method of Analysis | Reference |

|---|---|---|---|

| Polyproline Hexamers | Gradual destabilization of polyproline type II helical geometry. | CD Spectroscopy | nih.gov |

| N-(acetyl)dipeptide N'-methylamides | Induction of a type VIa β-turn conformation. | NMR, X-ray Diffraction, CD Spectroscopy | acs.org |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Boc-5(S)-tert-butyl-L-proline, and how can purity and structural integrity be validated?

- Methodological Answer : Synthesis typically involves tert-butylation of L-proline followed by Boc protection. Key steps include:

- Reaction Monitoring : Use TLC or HPLC to track intermediates .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product.

- Validation :

- NMR : Confirm stereochemistry via - and -NMR (e.g., tert-butyl protons at ~1.4 ppm, Boc carbonyl at ~155 ppm).

- HPLC-MS : Verify molecular weight and purity (>95%) .

- Chiral Analysis : Use chiral HPLC or polarimetry to confirm enantiomeric excess (S-configuration) .

Q. How can researchers design experiments to study this compound’s role in peptide synthesis?

- Methodological Answer : Focus on steric and electronic effects:

- Peptide Coupling : Compare coupling efficiency (e.g., HATU/DIPEA) with/without this compound.

- Steric Hindrance Analysis : Use X-ray crystallography or molecular dynamics to assess conformational restrictions .

- Yield Optimization : Vary solvent (DMF vs. DCM), temperature, and protecting group strategies .

- Control Experiments : Include standard proline derivatives to isolate the tert-butyl/Boc impact .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in asymmetric organocatalysis?

- Methodological Answer :

- Data Triangulation : Replicate studies under identical conditions (solvent, substrate ratio, temperature) and compare with literature .

- Statistical Analysis : Apply ANOVA to assess variability between batches or reaction setups .

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps influenced by steric bulk .

- Meta-Analysis : Systematically review datasets to isolate confounding factors (e.g., moisture sensitivity, catalyst loading) .

Q. How can researchers optimize this compound’s enantioselectivity in complex reaction systems?

- Methodological Answer :

- DoE (Design of Experiment) : Use response surface methodology to model variables (e.g., solvent polarity, additive effects) .

- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman to identify selectivity-determining steps .

- Cross-Validation : Compare results across multiple substrates to establish generality .

- Computational Screening : Apply docking simulations to predict proline’s conformational preferences in transition states .

Q. What advanced techniques validate the environmental stability of this compound in long-term storage?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to elevated temperatures/humidity and analyze degradation via LC-MS .

- Solid-State NMR : Assess crystallinity and polymorphic transitions over time .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

- Comparative Analysis : Benchmark against analogous Boc-protected amino acids to identify structural vulnerabilities .

Methodological Frameworks

-

PICO(T) for Hypothesis-Driven Research :

- Population : this compound in asymmetric catalysis.

- Intervention : Varying steric/electronic modifiers (e.g., tert-butyl vs. cyclohexyl).

- Comparison : Catalytic efficiency vs. unprotected L-proline.

- Outcome : Enantiomeric excess (ee%), reaction yield.

- Time : Reaction completion time (e.g., 24–72 hrs) .

-

Data Contradiction Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.